![molecular formula C18H13N7O B2436475 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide CAS No. 1465337-32-9](/img/structure/B2436475.png)

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

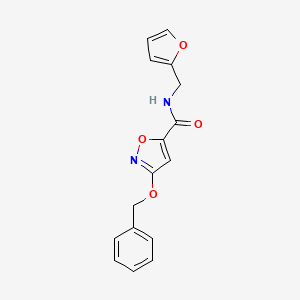

Description

“N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide” is a chemical compound. It belongs to the class of compounds known as imidazo[1,2-a]pyrazines, which are known to act as versatile scaffolds in organic synthesis and drug development .

Synthesis Analysis

Imidazo[1,2-a]pyrazines are synthesized through various methods. One common method involves the condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Another method involves the use of microwave irradiation, which is a solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazines are known for their reactivity and multifarious biological activity . They can undergo various chemical reactions, which are often monitored by thin layer chromatography (TLC) using silica gel .Applications De Recherche Scientifique

- GABA A Receptor Modulation : Initially identified as GABA A receptor positive allosteric modulators, these compounds have therapeutic significance in the central nervous system. They may influence neurotransmission and neuronal excitability .

- Proton Pump Inhibitors (PPIs) : Some imidazopyridines, including this compound, exhibit proton pump inhibitory activity. PPIs are widely used for treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers .

- Aromatase Inhibition : Imidazopyridines have been explored as aromatase inhibitors, potentially useful in breast cancer treatment .

- Anti-Inflammatory Properties : Certain imidazopyridines, including this compound, may modulate inflammation pathways .

Materials Science and Catalysis

Beyond drug discovery, N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide finds applications in materials science and catalysis:

- Catalytic Activity : These compounds can serve as catalysts in various reactions due to their unique structure. Researchers have explored their potential in organic transformations and other chemical processes.

Antiparasitic and Antimicrobial Research

Imidazopyridines have shown promise in combating parasites and pathogens:

- Antileishmanial Activity : Some imidazopyridines exhibit antipromastigote activity against Leishmania parasites. Computational studies suggest favorable binding patterns in the LmPTR1 pocket, a potential target for antileishmanial drugs .

- Antimalarial Evaluation : While not specific to this compound, imidazopyridines have been evaluated for antimalarial activity .

Biophysical and Biochemical Studies

These compounds impact cellular pathways and biological processes:

- Enzymes and Carbohydrate Metabolism : Imidazopyridines may influence enzymes involved in carbohydrate metabolism .

- Immune System Modulation : Their effects on immune system components are of interest .

Synthetic Methods and SAR Analysis

Recent preparative methods for synthesizing imidazopyridines have been described. Researchers continue to explore structure–activity relationships (SAR) for these compounds .

Other Potential Applications

While not exhaustive, consider these additional areas of interest:

Orientations Futures

Imidazo[1,2-a]pyrazines have promising and diverse bioactivity, which makes them an interesting area for future research . An innovative pre-competitive virtual screening collaboration has been engaged to validate and subsequently explore an imidazo[1,2-a]pyridine screening hit for visceral leishmaniasis . This opens avenues for further improvement and optimization of the chemical series .

Propriétés

IUPAC Name |

N-[cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7O/c19-10-15(13-11-22-25(12-13)14-4-2-1-3-5-14)23-18(26)16-17-21-7-9-24(17)8-6-20-16/h1-9,11-12,15H,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAENRCYBMYXHSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)C3=NC=CN4C3=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({2,5-Dioxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2436395.png)

![N-(2-methoxy-5-methylphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2436397.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2436398.png)

![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2436400.png)

![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436402.png)

![1-[(5-Bromothiophen-2-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B2436403.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2436412.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2436413.png)

![Bis(2-(benzo[d]thiazol-2-yl)ethyl)sulfane](/img/structure/B2436414.png)